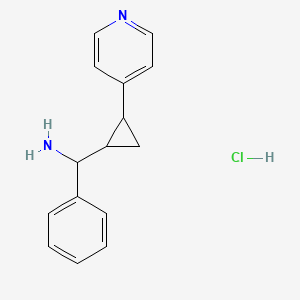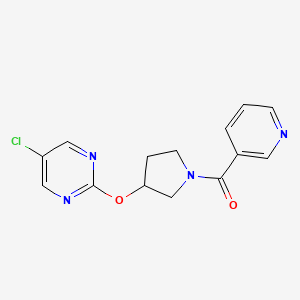![molecular formula C18H22BrN3 B2976287 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline CAS No. 1871163-99-3](/img/structure/B2976287.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline” is a chemical compound with the molecular formula C18H22BrN3. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzylpiperazine group attached to a bromoaniline group . The InChI code for this compound is 1S/C18H22BrN3/c19-17-7-6-16 (18 (20)12-17)14-22-10-8-21 (9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 360.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Synthesis and Potential Applications in Medicinal Chemistry
A series of compounds, including those with structures similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline, have been synthesized and explored for their potential medicinal applications. For instance, benzimidazoles containing piperazine or morpholine skeletons have been designed and synthesized, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their utility in managing oxidative stress and related metabolic disorders (Özil, Parlak, & Baltaş, 2018). This highlights the role of structurally similar compounds in synthesizing new therapeutic agents.
Role in Central Nervous System Receptor Affinity
Another study describes the novel synthesis of (1-Benzylpiperazin-2-yl)methanols, which were transformed into ligands for central nervous system receptors. Specifically, one derivative demonstrated promising interaction with σ1-receptors, indicating the potential for developing new drugs targeting the CNS (Beduerftig, Weigl, & Wünsch, 2001). This research signifies the importance of benzylpiperazine derivatives in discovering novel treatments for neurological conditions.
Mechanism of Action
Target of Action
The compound contains a benzylpiperazine moiety, which is a common structural feature in many pharmaceuticals. Benzylpiperazine derivatives have been reported to interact with various targets, including serotonin and dopamine receptors .
Biochemical Pathways
Modulation of serotonin and dopamine receptors can influence numerous biochemical pathways related to mood, appetite, sleep, and other physiological processes .
Pharmacokinetics
Many benzylpiperazine derivatives are known to be well absorbed and metabolized by the liver .
Result of Action
Modulation of serotonin and dopamine receptors can have wide-ranging effects on mood, behavior, and physiology .
Biochemical Analysis
Biochemical Properties
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline has been found to interact with carbonic anhydrase (CA), a metalloenzyme expressed in higher vertebrates including humans . The inhibitory potential of this compound against human CAI and CAII was evaluated .
Molecular Mechanism
Molecular docking studies of this compound with CAII showed this compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Metabolic Pathways
Given its interaction with carbonic anhydrases, it could potentially influence pathways involving these enzymes .
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAXTRHGDZETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)



![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)
![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)